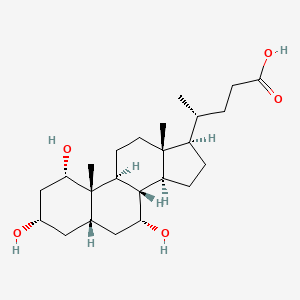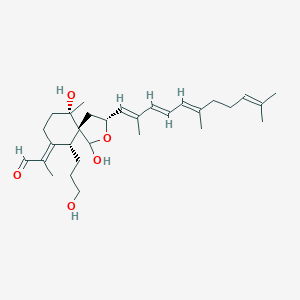
Eurocidin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eurocidin D is a compound produced by the bacterium Streptomyces eurocidicus. It belongs to the eurocidin family, which includes other related compounds such as eurocidin C and eurocidin E.
Méthodes De Préparation
Eurocidin D is typically isolated from the culture broth of Streptomyces eurocidicus. The preparation involves fermentation followed by extraction and purification processes. The synthetic route includes the use of specific growth media and controlled fermentation conditions to optimize the yield of this compound. Industrial production methods focus on scaling up the fermentation process while maintaining the purity and activity of the compound .
Analyse Des Réactions Chimiques
Eurocidin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
Eurocidin D has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying pentaenic structures and their reactivity. In biology, this compound has shown inhibitory effects on rat mast cell degranulation, making it a potential candidate for anti-inflammatory research. In medicine, it has been investigated for its antimicrobial properties, particularly against Salmonella enterica. Industrial applications include its use in the development of new antibiotics and other bioactive compounds .
Mécanisme D'action
The mechanism of action of eurocidin D involves targeting specific molecular pathways in microorganisms. For instance, it has been shown to inhibit the activity of the PhoP/PhoQ signal transduction system in Salmonella enterica, which is crucial for virulence regulation. By inhibiting this system, this compound prevents the replication of Salmonella within macrophages, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Eurocidin D is similar to other compounds in the eurocidin family, such as eurocidin C and eurocidin E. These compounds share a similar pentaenic structure but differ in their specific functional groups and molecular weights. For example, eurocidin E has a molecular weight of 779.92, while this compound has a molecular weight of 795.92. The unique structural features of this compound, such as the presence of specific hydroxyl groups, contribute to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
130433-01-1 |
|---|---|
Formule moléculaire |
C40H61NO15 |
Poids moléculaire |
795.9 g/mol |
Nom IUPAC |
(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |
InChI |
InChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5?,9-7-,10-8+,13-11?,14-12?/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |
Clé InChI |
ISJFQHRNXXQEGT-ZHSZOCNZSA-N |
SMILES |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
SMILES isomérique |
CCC(C)C1CC=C/C=C\C=C/C=C\C=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES canonique |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Synonymes |
eurocidin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzylpiperazin-1-yl)-N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B1233004.png)

![[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B1233007.png)







![4-(3,4-dihydroxyphenyl)-6-[(4-fluoro-3-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1233017.png)



